Vanadyl meso-tetraphenylporphine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadyl meso-tetraphenylporphine can be synthesized through the reaction of vanadyl acetylacetonate with meso-tetraphenylporphyrin in a suitable solvent such as chloroform or dichloromethane. The reaction typically involves heating the mixture under reflux conditions for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Vanadyl meso-tetraphenylporphine undergoes various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the vanadium center exchanges ligands with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, hydrazine; usually performed in organic solvents like ethanol or methanol.
Substitution: Various ligands such as pyridine or imidazole; reactions often conducted in organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: Vanadium complexes with different coordinating ligands.
Scientific Research Applications
Vanadyl meso-tetraphenylporphine has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Gas Detection: Thin films of this compound are employed in gas sensors for detecting gases like methane.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which vanadyl meso-tetraphenylporphine exerts its effects involves the coordination of the vanadium ion to the tetraphenylporphyrin ligand. This coordination facilitates various chemical reactions, such as electron transfer processes, which are crucial for its catalytic activity. The molecular targets and pathways involved include the activation of molecular oxygen and the transfer of electrons to substrates, leading to their oxidation or reduction .
Comparison with Similar Compounds
Vanadyl meso-tetraphenylporphine can be compared to other similar compounds, such as:
Vanadyl meso-tetraarylporphyrins: These compounds have similar structures but different aryl substituents, which can influence their chemical properties and reactivity.
Iron meso-tetraphenylporphine: This compound has an iron center instead of vanadium, leading to different catalytic activities and applications.
Manganese meso-tetraphenylporphine:
This compound stands out due to its unique combination of vanadium and tetraphenylporphyrin, offering distinct advantages in terms of stability and reactivity in various chemical processes .
Biological Activity
Vanadyl meso-tetraphenylporphine (VOTPP) is a metalloporphyrin complex that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's synthesis, biological properties, and its implications in various therapeutic contexts, supported by empirical data and case studies.
Chemical Structure and Properties
This compound is characterized by the coordination of vanadium in its +4 oxidation state to a tetraphenylporphyrin ligand. The molecular formula is C44H28N4O with a molecular weight of approximately 679.67 g/mol. Its structure contributes to distinctive optical and electronic properties, enhancing its catalytic and biological activities .
Biological Activity Overview
The biological activity of VOTPP has been investigated across several dimensions:
- Anticancer Activity : VOTPP has shown significant cytotoxic effects against various cancer cell lines, including glioblastoma. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Insulin-Mimetic Effects : VOTPP has been studied for its insulin-mimetic properties, showing promise in the management of diabetes mellitus by enhancing glucose uptake in cells .
The mechanisms underlying the biological activities of VOTPP include:
- Enzyme Mimicry : VOTPP functions as an enzyme mimic, particularly in redox reactions, due to the presence of the vanadium center. This property allows it to participate in various catalytic processes that are biologically relevant .
- Signaling Pathway Modulation : Research indicates that vanadium compounds, including VOTPP, can modulate key signaling pathways such as those involving phosphatases and kinases, which are crucial for cellular function and response to stimuli .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of VOTPP on glioblastoma cells revealed that treatment with varying concentrations led to significant reductions in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production, resulting in apoptosis. The study reported no significant toxicity at doses up to 2000 mg/kg body weight in animal models, suggesting a favorable therapeutic window .
Properties
Molecular Formula |
C44H28N4OV |
---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |
InChI Key |
WDCQRRQLLCXEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |
Origin of Product |
United States |
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